molecular formula C18H22N2O3S B297839 N-(2-ethylphenyl)-2-[(methylsulfonyl)anilino]propanamide

N-(2-ethylphenyl)-2-[(methylsulfonyl)anilino]propanamide

Cat. No. B297839
M. Wt: 346.4 g/mol
InChI Key: XRLTYTPYKGJBTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethylphenyl)-2-[(methylsulfonyl)anilino]propanamide, also known as EMSAM, is a monoamine oxidase inhibitor (MAOI) used for the treatment of major depressive disorder. This compound has gained significant attention due to its unique structure and mechanism of action.

Mechanism of Action

N-(2-ethylphenyl)-2-[(methylsulfonyl)anilino]propanamide works by inhibiting the activity of monoamine oxidase, an enzyme responsible for the breakdown of neurotransmitters such as serotonin, norepinephrine, and dopamine. By inhibiting the activity of this enzyme, N-(2-ethylphenyl)-2-[(methylsulfonyl)anilino]propanamide increases the levels of these neurotransmitters in the brain, which can help to alleviate symptoms of depression.
Biochemical and Physiological Effects:
N-(2-ethylphenyl)-2-[(methylsulfonyl)anilino]propanamide has been shown to have a number of biochemical and physiological effects. It has been found to increase the levels of neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain. In addition, N-(2-ethylphenyl)-2-[(methylsulfonyl)anilino]propanamide has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2-ethylphenyl)-2-[(methylsulfonyl)anilino]propanamide in lab experiments is its ability to selectively inhibit the activity of monoamine oxidase without affecting other enzymes. This allows for more precise manipulation of neurotransmitter levels in the brain. However, N-(2-ethylphenyl)-2-[(methylsulfonyl)anilino]propanamide also has some limitations in lab experiments, including its relatively short half-life and the potential for interactions with other drugs.

Future Directions

There are several future directions for research on N-(2-ethylphenyl)-2-[(methylsulfonyl)anilino]propanamide. One area of interest is the potential use of N-(2-ethylphenyl)-2-[(methylsulfonyl)anilino]propanamide in the treatment of other psychiatric disorders such as bipolar disorder and anxiety disorders. Another area of interest is the development of new MAOIs with improved selectivity and longer half-lives. Finally, there is also interest in studying the long-term effects of N-(2-ethylphenyl)-2-[(methylsulfonyl)anilino]propanamide on neurotransmitter levels and brain function.

Synthesis Methods

N-(2-ethylphenyl)-2-[(methylsulfonyl)anilino]propanamide is synthesized by the reaction of 2-[(methylsulfonyl)anilino]propanoic acid with 2-bromoethylbenzene in the presence of a base such as potassium carbonate. The resulting product is then purified by recrystallization to obtain N-(2-ethylphenyl)-2-[(methylsulfonyl)anilino]propanamide in its pure form.

Scientific Research Applications

N-(2-ethylphenyl)-2-[(methylsulfonyl)anilino]propanamide has been extensively studied for its antidepressant properties. It has been found to be effective in the treatment of major depressive disorder, both as a monotherapy and in combination with other antidepressants. In addition, N-(2-ethylphenyl)-2-[(methylsulfonyl)anilino]propanamide has also been studied for its potential use in the treatment of other psychiatric disorders such as bipolar disorder, anxiety disorders, and post-traumatic stress disorder.

properties

Product Name

N-(2-ethylphenyl)-2-[(methylsulfonyl)anilino]propanamide

Molecular Formula

C18H22N2O3S

Molecular Weight

346.4 g/mol

IUPAC Name

N-(2-ethylphenyl)-2-(N-methylsulfonylanilino)propanamide

InChI

InChI=1S/C18H22N2O3S/c1-4-15-10-8-9-13-17(15)19-18(21)14(2)20(24(3,22)23)16-11-6-5-7-12-16/h5-14H,4H2,1-3H3,(H,19,21)

InChI Key

XRLTYTPYKGJBTD-UHFFFAOYSA-N

SMILES

CCC1=CC=CC=C1NC(=O)C(C)N(C2=CC=CC=C2)S(=O)(=O)C

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C(C)N(C2=CC=CC=C2)S(=O)(=O)C

Origin of Product

United States

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